Structural Identity and Physicochemical Distinction vs. the Misassigned R547 Reference Compound
The most critical differentiator for procurement is correct structural identity. This compound is frequently mislabeled by vendors as ‘R547', a potent CDK1/2/4 inhibitor (CAS 741713-40-6). A direct structural comparison confirms they are distinct chemical entities [1]. This misassignment presents a significant risk for researchers attempting to replicate published R547 studies. The target compound has a lower molecular weight and lacks the sulfonamide and difluoromethoxyphenyl pharmacophore essential for R547's activity.
| Evidence Dimension | Molecular identity (Formula, MW, Key Pharmacophoric Features) |
|---|---|
| Target Compound Data | C14H16FN5O, MW 289.31, contains 2-fluorophenyl urea and 6-methylpyridazin-3-yl aminoethyl groups |
| Comparator Or Baseline | R547 (Ro 4584820): C18H21F2N5O4S, MW 441.45, contains a diaminopyrimidine core linked to a methylsulfonylpiperidine and a 2,3-difluoro-6-methoxyphenyl ketone |
| Quantified Difference | ΔMW = -152.14 g/mol; distinct elemental composition (presence/absence of S, second F, additional O) |
| Conditions | Structural comparison based on IUPAC names, CAS registry records, and authoritative chemical databases (PubChem, FDA UNII). |
Why This Matters
Procuring the correct structure is non-negotiable for experimental reproducibility; any vendor listing this CAS as 'R547' is factually incorrect and poses a risk to research integrity.
- [1] NCATS Inxight Drugs. (n.d.). R-547 (CAS 741713-40-6). Retrieved from https://drugs-dev01.ncats.io/substance/T61871RKRI View Source
